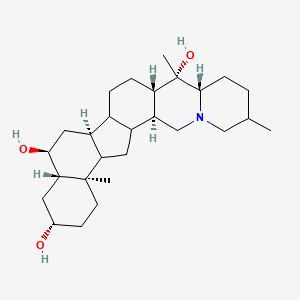
Peimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peimine can be synthesized through several chemical routes, although the most common method involves the extraction from Fritillaria bulbs. The extraction process typically includes:
Drying and Pulverizing: The bulbs are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate peimine.
Industrial Production Methods
In industrial settings, the production of peimine involves large-scale extraction and purification processes. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the efficient and high-purity extraction of peimine from plant materials .
Chemical Reactions Analysis
Types of Reactions
Peimine undergoes various chemical reactions, including:
Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.
Substitution: Peimine can undergo substitution reactions, where functional groups are replaced by other groups, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products
Peiminine: Formed through oxidation.
Modified Peimine Derivatives: Resulting from reduction and substitution reactions, which may have enhanced or altered biological activities.
Scientific Research Applications
Peimine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of extraction and purification techniques.
Biology: Studied for its effects on cellular processes, including its role in modulating ion channels and receptors.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions, inflammation, and even certain types of cancer.
Industry: Utilized in the formulation of herbal medicines and dietary supplements
Mechanism of Action
Peimine exerts its effects through several mechanisms:
Ion Channel Modulation: Peimine inhibits voltage-dependent ion channels and muscarinic receptors, affecting cellular excitability and neurotransmission.
Receptor Interaction: It interacts with nicotinic acetylcholine receptors, leading to the blockade of these receptors and modulation of their activity.
Pathway Involvement: Peimine influences various signaling pathways, including the MAPK and AKT pathways, which are involved in inflammation and immune responses
Comparison with Similar Compounds
Similar Compounds
Peiminine: Another alkaloid from Fritillaria species with similar anti-inflammatory properties.
Forsythoside A: Often used in combination with peimine for enhanced anti-inflammatory effects.
Verticinone: A related compound with comparable pharmacological activities.
Uniqueness
Peimine is unique due to its high affinity for nicotinic acetylcholine receptors and its ability to modulate multiple ion channels and signaling pathways. This multifaceted mechanism of action distinguishes it from other similar compounds, making it a valuable therapeutic agent .
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(2S,9S,10S,11S,15S,17S,18S,20S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16-,17?,18?,19-,20-,21-,22?,23+,24-,25-,26+,27-/m0/s1 |
InChI Key |
IUKLSMSEHKDIIP-ZJAXMWHBSA-N |
Isomeric SMILES |
CC1CC[C@H]2[C@@]([C@H]3CCC4[C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















